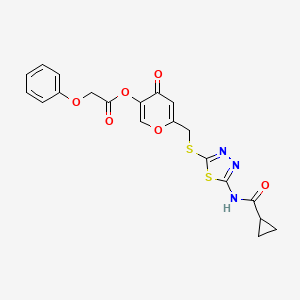
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate is a complex organic compound It is characterized by its intricate structure, featuring a combination of thiadiazole, pyranone, and phenoxyacetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate typically involves multiple steps. Key steps include the formation of the 1,3,4-thiadiazole ring, introduction of the cyclopropanecarboxamido group, and subsequent linking of these intermediates to a pyranone core. Specific reagents and conditions, such as the use of thiourea and cyclopropanecarboxylic acid chloride in an inert atmosphere, are crucial.
Industrial Production Methods: For industrial scale production, optimizing the yield and purity of the compound is paramount. This often involves high-throughput synthesis techniques and robust purification processes like crystallization or chromatography. The synthesis might be automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride, targeting various functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are plausible, especially on the phenoxyacetate moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products: These reactions can yield various derivatives, such as sulfoxides, sulfones, reduced cyclopropane amides, and substituted phenoxyacetates, depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
The compound's unique structure makes it valuable in several research domains:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigations into its biological activity, such as antibacterial or antifungal properties.
Industry: Uses in the development of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The exact mechanism of action depends on the specific application. In biological contexts, it may interact with cellular components like enzymes or receptors, modifying their activity. Its structure allows for interactions with various molecular targets, potentially disrupting key biological pathways. Pathways involved could range from inhibition of bacterial cell wall synthesis to modulation of enzyme activity in metabolic processes.
Comparación Con Compuestos Similares
4-oxo-4H-pyran-3-yl 2-phenoxyacetate: Lacks the thiadiazole moiety.
Thiadiazolyl derivatives: Without the pyranone group.
Cyclopropanecarboxamido-containing compounds: Different core structures.
Each of these similar compounds offers distinct functionalities but lacks the multifaceted nature of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate, making it a unique entity in its own right.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c24-15-8-14(11-30-20-23-22-19(31-20)21-18(26)12-6-7-12)27-9-16(15)29-17(25)10-28-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIPXKPFHUUPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-fluorobenzoate](/img/structure/B2705981.png)
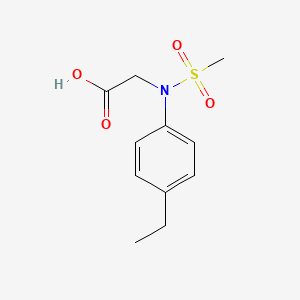


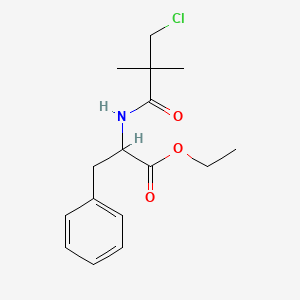
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
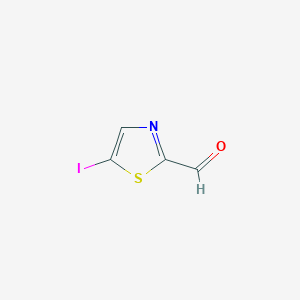
![Spiro[5.5]undecan-1-amine](/img/structure/B2705991.png)
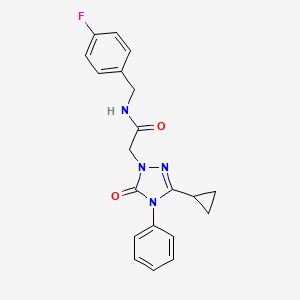
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)
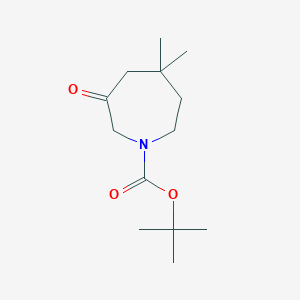
![N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2706002.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
